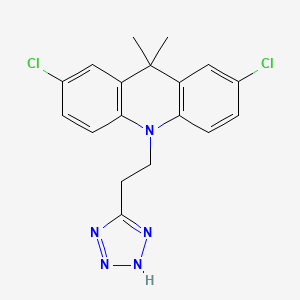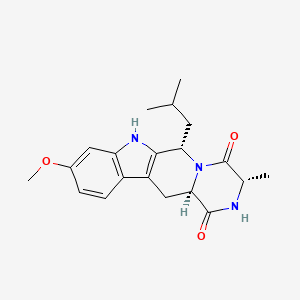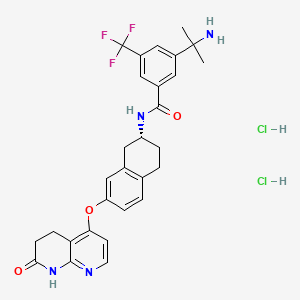
m-PEG3-4-nitrophenyl carbonate
Vue d'ensemble
Description
M-PEG3-4-nitrophenyl carbonate is a PEG linker with a nitrophenyl carbonate moiety . It is reactive towards the amino group of lysine by means of stable urethane linkages . The hydrophilic PEG linker increases the water solubility of the compound .
Chemical Reactions Analysis
While specific chemical reactions involving m-PEG3-4-nitrophenyl carbonate were not found, it’s known that nitrophenyl carbonates are generally reactive towards the amino group of lysine . This reaction forms stable urethane linkages .Physical And Chemical Properties Analysis
The molecular weight of m-PEG3-4-nitrophenyl carbonate is 285.25 . It’s a PEG linker, which means it’s likely to be solid at room temperature and highly soluble in water due to the presence of the hydrophilic PEG . Unfortunately, specific physical and chemical properties like melting point, boiling point, or density were not found in the search results.Applications De Recherche Scientifique
Protein Modification
- Surface Modification of Enzymes: m-PEG3-4-nitrophenyl carbonate has been used for surface modification of enzymes like horseradish peroxidase and lysozyme. This modification, often referred to as PEGylation, enhances the biochemical properties of proteins and increases their stability and resistance to proteolytic degradation (Fortier & Laliberté, 1993); (Freitas & Abrahão-Neto, 2010).
Nanomaterial Development
- Gold Nanorods for Cancer Treatment: Bi-functional nitrophenyl carbonate PEG (bi-NPC-PEG) is used in the creation of gold nanorods conjugated to antibodies for targeted cancer treatment. This technology is particularly relevant in the treatment of bladder cancer and demonstrates the potential for site-specific therapy using nanomaterials (Cho et al., 2014).
Chemical Synthesis and Catalysis
- Improvement of Chemical Synthesis Processes: PEG-400, a related compound, has been used as a catalyst and solvent in the synthesis of nitrophen, a herbicide. This showcases the role of PEG-based compounds in enhancing the efficiency and environmental friendliness of chemical synthesis processes (Yadav & Motirale, 2009).
Drug Delivery Systems
- PEGylation of Uricase for Therapeutic Use: m-PEG-p-nitrophenyl-carbonate has been used to modify uricase, an enzyme, to improve its biochemical and biopharmaceutical properties. The modified enzyme showed enhanced stability and reduced immunogenicity, making it suitable for therapeutic applications (Freitas et al., 2010).
Biomedical Research
- Creation of Modified Antibodies: m-PEG3-4-nitrophenyl carbonate has been utilized in the creation of modified antibodies with enhanced catalytic properties, demonstrating its utility in biochemical research and potential therapeutic applications (Gallacher et al., 1991).
Safety And Hazards
According to the safety data sheet, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling m-PEG3-4-nitrophenyl carbonate . Suitable personal protective equipment should be worn, including chemical impermeable gloves and safety goggles . In case of accidental exposure, immediate medical attention is recommended .
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBJXUZWQCMUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-4-nitrophenyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)


![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)


![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)